molecular formula C9H14ClNS B1595185 S-Benzylcysteamine hydrochloride CAS No. 22572-33-4

S-Benzylcysteamine hydrochloride

Cat. No. B1595185
CAS RN: 22572-33-4
M. Wt: 203.73 g/mol
InChI Key: XZXIWQYIVDFDSP-UHFFFAOYSA-N
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Description

S-Benzylcysteamine hydrochloride (SBCH) is a small molecule that has been used as a research tool in biomedical studies. It is a derivative of cysteamine, a naturally occurring amino acid, and is used to study the effects of cysteamine on various biochemical and physiological processes. SBCH has been studied in a variety of areas, including its effects on metabolic processes, its ability to modulate gene expression, and its potential as an anti-cancer agent.

Scientific Research Applications

Synthesis and Structural Characterization

  • S-Benzylcysteamine hydrochloride has been utilized in the synthesis of novel N[sub 2]S[sub 2] ligand systems for Re(V) oxo and [sup 99]Tc(V) oxo complexes. This synthesis involves a multi-step process starting from commercially available cysteamine hydrochloride (O’Neil, Wilson, & Katzenellenbogen, 1994).

Antibacterial Activity

  • Benzydamine hydrochloride, structurally related to S-Benzylcysteamine hydrochloride, demonstrated antibacterial activity against clinical isolates of bacteria in hospitals in Russia and Spain, and was found to be effective against a range of gram-negative and gram-positive bacteria (Слукин Владимирович, Фурсова Константиновна, & Брико Иванович, 2019).

Proanthocyanidins Analysis

  • In the context of proanthocyanidin analysis, which are important antioxidants and disease-preventing agents, compounds like cysteamine (related to S-Benzylcysteamine hydrochloride) have been used as nucleophilic compounds for acid-catalyzed depolymerization of proanthocyanidins. This application highlights its role in facilitating the analysis of important bioactive compounds (Bordiga, Coïsson, Locatelli, Arlorio, & Travaglia, 2013).

Drug Analysis and Identification

  • Methods for the identification of benzydamine (a compound related to S-Benzylcysteamine hydrochloride) and its metabolites in the presence of certain anti-inflammatory non-steroidal drugs have been developed. This involves chromatographic techniques highlighting the importance of S-Benzylcysteamine hydrochloride in drug analysis and forensic toxicology (Chorna, Chornyi, Сhubenko, Hrubnyk, & Mishchenko, 2021).

properties

IUPAC Name

2-benzylsulfanylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NS.ClH/c10-6-7-11-8-9-4-2-1-3-5-9;/h1-5H,6-8,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXIWQYIVDFDSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00945225
Record name 2-(Benzylsulfanyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00945225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-Benzylcysteamine hydrochloride

CAS RN

22572-33-4
Record name Ethanamine, 2-[(phenylmethyl)thio]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22572-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Benzylsulfanyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00945225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(benzylthio)ethanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
SM Okarvi, P Adriaens, AM Verbruggen - Radiochimica Acta, 2002 - degruyter.com
… alanine was converted (by reacting with benzyl chloroformate under alkaline conditions) to the carbobenzyloxy derivative 1D, which was reacted with S-benzylcysteamine hydrochloride …
Number of citations: 8 www.degruyter.com
M Tukulula - 2009 - commons.ru.ac.za
This study has focused on the synthesis of truncated analogues of the hydroxyethylene dipeptide isosteres, such as Ritonavir®, currently in clinical use as HIV-1 protease inhibitors. The …
Number of citations: 3 commons.ru.ac.za
I Olasupo, NR Rose, R Klein, LA Adams, OB Familoni… - 2014 - ir.unilag.edu.ng
… subjected to aza-Michael addition of S-benzylcysteamine hydrochloride to afford … g, 1.0 mmol), S-benzylcysteamine hydrochloride (0.61 g, 3.0 mmol), sodium acetate …
Number of citations: 2 ir.unilag.edu.ng
FJR Rombouts, G Fridkin… - Journal of Combinatorial …, 2005 - ACS Publications
… 4-Oxo-N-(PhF)prolinate 10 was treated with 400 mol % S-benzylcysteamine hydrochloride in the presence of 400 mol % DIEA in THF or MeCN as solvent to yield pyrrole 11 in 72% and …
Number of citations: 26 pubs.acs.org
A Daubinet, PT Kaye - Synthetic communications, 2002 - Taylor & Francis
… mmol; obtained by the reaction of S-benzylcysteamine hydrochloride with 0.1 M methanolic … A solution of diethyl malonate 1a (0.40 g, 2.5 mmol) and S-benzylcysteamine hydrochloride (…
Number of citations: 12 www.tandfonline.com
I Olasupo, NR Rose, R Klein, LA Adams… - Synthetic …, 2014 - Taylor & Francis
… These adducts were then subjected to aza-Michael addition of S-benzylcysteamine hydrochloride to afford mixtures of the diastereomeric products 7a–d in 62–93% yield, with …
Number of citations: 7 www.tandfonline.com
NR Rose - 2007 - core.ac.uk
This research has focused on the development of novel coumann derivatives containing peptide-like side chains as potential H1V-l protease inhibitors. The reaction of various …
Number of citations: 2 core.ac.uk
JM González-Pérez, D Choquesillo-Lazarte… - Journal of Inorganic …, 2015 - Elsevier
… To the resulting alkaline solution of potassium chloroacetate, an aqueous solution of S-benzylcysteamine hydrochloride (20.4 g, 0.10 mol in 100 ml) was slowly added. The solution was …
Number of citations: 6 www.sciencedirect.com
IA Olasupo - 2010 - search.proquest.com
A series of the Baylis-Hillman adducts 133 were obtained by reacting unprotected substituted and unsubstituted salicylaldehydes with tert-butyl acrylate for three to fourteen days, using …
Number of citations: 3 search.proquest.com
Y Ding, S Belyanskaya, JL DeLorey, JA Messer… - Bioorganic & Medicinal …, 2021 - Elsevier
… By use of S-benzylcysteamine hydrochloride as R 1 , compound I as R 2 , and phenethylamine as R 3 , the title compound was prepared by following general method A. The product …
Number of citations: 15 www.sciencedirect.com

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